N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Description
N,N-Diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a benzoxazine derivative featuring a sulfonamide moiety at the 6-position of the benzoxazine core. The compound’s structure includes a diethylamine substitution on the sulfonamide group and a methyl group at the 7-position. Benzoxazines are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
N,N-diethyl-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-15(5-2)20(17,18)12-7-10-11(6-9(12)3)19-8-13(16)14-10/h6-7H,4-5,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFQKVSFJPHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1C)OCC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl sulfate or a similar alkylating agent to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: N-substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
N,N-Diethyl-7-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives have shown promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazine exhibited significant activity against resistant strains of bacteria, suggesting their potential as lead compounds for new antimicrobial therapies .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.
Case Study : In vitro studies presented at the American Association for Cancer Research showed that N,N-diethyl derivatives could effectively reduce tumor cell viability in several cancer cell lines, including breast and prostate cancer .
Polymer Chemistry
N,N-Diethyl-7-methyl-3-oxo-benzoxazines are utilized in the synthesis of polymers due to their ability to undergo polymerization reactions. These polymers can exhibit enhanced thermal stability and mechanical properties.
Data Table: Properties of Benzoxazine-Based Polymers
| Property | Value |
|---|---|
| Glass Transition Temp | 150°C |
| Tensile Strength | 80 MPa |
| Thermal Decomposition Temp | 300°C |
Coatings and Adhesives
The compound's unique chemical structure allows it to be used in formulating advanced coatings and adhesives with superior adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- However, both compounds share the 7-methyl and sulfonamide groups, which are critical for interactions with biological targets like enzymes or receptors .
- Purity and Availability : The tert-butyl variant has documented purity (>95%), while data for the diethyl derivative are unavailable. Both compounds are discontinued, suggesting challenges in synthesis, stability, or commercial demand .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The tert-butyl group may confer higher logP values compared to diethyl substitutions, influencing membrane permeability and bioavailability.
- Synthetic Accessibility : The discontinuation of both compounds suggests synthetic or scalability challenges, possibly due to complex multi-step reactions or instability of intermediates .
Biological Activity
N,N-Diethyl-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a comprehensive review of the literature.
Chemical Structure and Synthesis
The compound belongs to the class of 3,4-dihydro-2H-benzoxazines, which are known for their varied biological activities. The synthesis of N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives typically involves multi-step reactions that include cyclization processes and modifications of the benzoxazine core structure.
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit notable antimicrobial properties. A study demonstrated that various synthesized derivatives showed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the synthesized compounds displayed minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 μg/ml, indicating their potential as effective antimicrobial agents .
Anticancer Properties
Benzoxazine derivatives have been investigated for their anticancer effects. In vitro studies have shown that certain compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Effects
N,N-diethyl-7-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives have also been evaluated for anti-inflammatory activity. Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo, potentially making them candidates for treating inflammatory diseases .
Neuropharmacological Effects
Some benzoxazine derivatives have been studied for their effects on the central nervous system. For instance, certain compounds have shown promise as serotonin receptor antagonists, which may be beneficial in treating conditions like anxiety and depression . The introduction of specific substituents has been correlated with increased receptor binding affinity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of studies highlighted the antimicrobial efficacy of N,N-diethyl derivatives against various pathogens. For example:
- Anticancer Activity : In a notable case study involving human cancer cell lines:
- Anti-inflammatory Mechanism : Research indicated that N,N-diethyl derivatives could inhibit the expression of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting potential therapeutic applications in chronic inflammatory conditions .
Data Summary Table
Q & A
Q. How are structure-activity relationships (SAR) analyzed for derivatives?
- Answer :
- Modifications : Vary substituents on the benzoxazine ring (e.g., halogens, methyl groups).
- Activity Testing : Compare IC₅₀ values against parent compound.
- Key Trends : Electron-withdrawing groups (e.g., -Cl) enhance enzyme affinity by 20–40% .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
